2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound features a fused heterocyclic core (benzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidinone) linked via an acetamide bridge to a 3,4,5-trimethoxyphenyl group. The synthesis of such derivatives often involves condensation reactions between aminothienopyrimidines and hydrazides or acylating agents, as seen in related methodologies .
Properties
IUPAC Name |
2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-30-14-8-12(9-15(31-2)19(14)32-3)24-17(28)10-27-22(29)26-11-23-21-18(20(26)25-27)13-6-4-5-7-16(13)33-21/h8-9,11H,4-7,10H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRKZCIMTMXOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide represents a novel chemical entity with potential therapeutic applications. This article reviews its biological activities based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 398.48 g/mol. The structure features a triazole-pyrimidine core fused with a thieno group and a trimethoxyphenyl acetamide moiety.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds containing similar structural motifs. For instance, derivatives of 1,2,4-triazole have shown significant antibacterial and antifungal activities. In particular:
- Triazole derivatives demonstrated potent activity against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- The compound's structural similarities may suggest potential antimicrobial efficacy; however, specific data on this compound's activity remains limited.
Anti-inflammatory Activity
The anti-inflammatory potential of similar pyrimidine derivatives has been documented. Notably:
- Compounds with a tetrahydrobenzo-thieno-pyrimidine framework were evaluated for their effects on inflammatory markers in RAW264.7 cells. They exhibited significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
- These findings suggest that the target compound could possess similar anti-inflammatory properties due to its structural characteristics.
Anticancer Activity
The anticancer potential of related compounds has been investigated extensively:
- Studies focusing on pyrimidine derivatives have reported varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). For example, one derivative showed an IC50 value as low as 0.01 µM against Colo-205 cells .
- Given the structural complexity of the target compound, it may exhibit enhanced anticancer activity through mechanisms involving apoptosis or cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting biological activity:
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives which highlighted their broad-spectrum antimicrobial properties. One study reported that a specific triazole derivative exhibited superior efficacy against resistant strains compared to traditional antibiotics . This underscores the potential for developing new therapeutic agents from compounds like the one .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine scaffold. For instance:
- A series of compounds derived from this scaffold were screened against a panel of 60 cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant cytotoxic effects against various cancer types including breast and lung cancers .
- The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of proliferation .
Pharmacological Evaluations
Beyond anticancer properties, there are indications that derivatives of this compound may exhibit other pharmacological activities:
- CNS Activity : Some related compounds have been evaluated for central nervous system (CNS) depressant effects and anticonvulsant activities. These studies suggest potential applications in treating neurological disorders .
- Anti-inflammatory Properties : Research has indicated that certain derivatives possess anti-inflammatory effects which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies
Several case studies illustrate the applications of this compound:
- Antitumor Evaluation : A study demonstrated that specific derivatives showed promising results against pancreatic cancer cell lines. The compounds were subjected to rigorous testing which confirmed their potential as lead candidates for further development .
- Neuropharmacological Screening : Another investigation focused on assessing the neuropharmacological effects of related compounds in animal models. Results indicated significant CNS activity which warrants further exploration for therapeutic use in anxiety and depression .
Comparison with Similar Compounds
Triazolo-Pyrimidine Derivatives
- Compound 25 (): Structure: 3-Methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. Key Differences: Lacks the 3-oxo group and trimethoxyphenyl acetamide. Instead, it has a methyl substituent. Cytotoxicity data for such derivatives (e.g., IC50 values against HT-29, MCF-7, and HepG-2 cells) suggest moderate activity .
- Compound 28 (): Structure: 8,9,10,11-Tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione. Key Differences: Replaces the 3-oxo group with a thione (-S) group. Implications: The thione group may enhance redox activity or metal chelation but reduce metabolic stability compared to the oxo analogue .
Thieno[2,3-d]pyrimidine Derivatives
- Compound 9b (): Structure: N-(3-tert-Butylisoxazol-5-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine. Key Differences: Uses an amine linkage to a tert-butyl isoxazole group instead of an acetamide bridge. Implications: The tert-butyl group improves lipophilicity but may limit solubility.
Substituent Variations
Trimethoxyphenyl-Linked Analogues
-
- Structure: N-(3-(2-(Aroyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide.
- Key Differences: Contains a trimethoxyphenyl group but lacks the triazolo-pyrimidine core.
- Implications: The trimethoxyphenyl group is associated with microtubule disruption (e.g., combretastatin analogues). The acetamide bridge in the target compound may improve binding affinity compared to hydrazine-linked derivatives .
Functional Group Comparisons
Q & A
Q. What are the established synthetic routes for this compound, and what characterization methods validate its structure?
The compound is synthesized via multi-step heterocyclic condensation. A representative approach involves:
- Step 1 : Cyclocondensation of thiophene derivatives with triazole precursors under reflux in acetic acid to form the benzo-fused triazolopyrimidine core .
- Step 2 : Introduction of the 3,4,5-trimethoxyphenylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
- Characterization : IR spectroscopy (C=O stretch at ~1689 cm⁻¹, C=N at ~1602 cm⁻¹) and melting point analysis (e.g., 251–253°C for analogous compounds) confirm functional groups and purity .
Q. What key structural features influence its biological activity?
- The 3,4,5-trimethoxyphenyl group enhances lipophilicity and membrane permeability, critical for cellular uptake .
- The thieno-triazolopyrimidine core provides planar aromaticity for intercalation or enzyme binding, as seen in related anti-inflammatory agents .
- The acetamide linker allows modular substitution to optimize pharmacokinetic properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Q. What computational strategies can predict its binding affinity to target enzymes?
- Molecular docking : Use software like AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), leveraging the triazolopyrimidine core’s planar structure .
- Quantum mechanical calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Validate assay conditions (e.g., cell line specificity, incubation time) .
- Use orthogonal assays (e.g., ELISA for cytokine profiling alongside in vivo analgesic models) to confirm activity .
- Apply cheminformatics tools to identify confounding structural motifs (e.g., metabolic instability in certain substituents) .
Q. What experimental protocols optimize reaction yields during synthesis?
Q. How can alternative synthetic routes improve scalability?
Q. What strategies address stability challenges during storage?
- Stability testing : Conduct accelerated degradation studies under varying pH/temperature. For analogs, the 3,4,5-trimethoxyphenyl group shows stability at 4°C in inert atmospheres .
- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
Methodological Innovations
Q. How can AI-driven platforms streamline its preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
